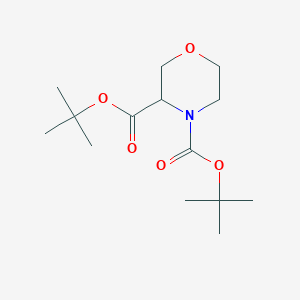

Di-tert-butyl morpholine-3,4-dicarboxylate

Description

Significance of Morpholine (B109124) Heterocycles as Fundamental Scaffolds in Modern Organic Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry and organic synthesis, frequently incorporated into the structures of approved drugs and experimental bioactive molecules. nih.govresearchgate.net This six-membered heterocycle, containing both an amine and an ether functional group, imparts favorable physicochemical properties to molecules, such as enhanced aqueous solubility and improved pharmacokinetic profiles. nih.gov

The versatility of the morpholine moiety stems from its ability to engage in various molecular interactions, potentially increasing the potency and selectivity of a drug candidate for its biological target. e3s-conferences.org Consequently, morpholine derivatives have been developed for a wide array of therapeutic applications, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. e3s-conferences.orgijprems.com Its structural stability and the relative ease of its synthesis and derivatization make it a cornerstone for the development of novel chemical entities. nih.gov

Overview of Dicarboxylate Functionalities in Synthetic Intermediates

Dicarboxylates, which are molecules containing two carboxylic acid or ester groups, are crucial intermediates in organic synthesis and are significant in various biological processes. nih.govresearchgate.net In synthetic chemistry, the two carboxyl groups can be differentially protected and manipulated, allowing for sequential and regioselective reactions. This dual functionality is instrumental in building molecular complexity.

For instance, one carboxyl group can be converted into an amide while the other is reduced to an alcohol, or one can be used to form a new carbon-carbon bond via reactions like the aldol (B89426) or Claisen condensations, while the other remains as a directing group or a point for later modification. Dicarboxylates are also widely used as precursors for the formation of other heterocyclic systems and as linkers in the construction of metal-organic frameworks and coordination polymers. acs.org The specific placement and nature of the ester groups, as seen in Di-tert-butyl morpholine-3,4-dicarboxylate, allow chemists to execute sophisticated synthetic strategies. chemicalbook.com

Rational Design Principles for Stereochemical Control in Chiral Morpholine Systems

The biological activity of morpholine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. The synthesis of chiral morpholines relies on several key principles of asymmetric synthesis. semanticscholar.org

Key Strategies for Stereochemical Control:

Substrate Control: This approach utilizes a chiral starting material, such as an optically pure amino alcohol, to direct the stereochemical outcome of subsequent reactions. The inherent chirality of the substrate biases the formation of one stereoisomer over others. banglajol.info

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. For example, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral morpholinones. nih.gov

Catalyst Control: This is one of the most efficient methods, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. Asymmetric hydrogenation using chiral rhodium catalysts and organocatalytic enantioselective halocyclization reactions are powerful examples of this principle applied to morpholine synthesis. semanticscholar.orgrsc.org

These rational design principles enable the synthesis of specific enantiomers or diastereomers of substituted morpholines, which is crucial for optimizing their pharmacological activity and minimizing potential side effects. nih.gov

Historical Context and Evolution of Morpholine Synthesis Methodologies

The synthesis of morpholine and its derivatives has evolved significantly over time, driven by the increasing demand in industrial and pharmaceutical applications.

Historically, the industrial production of morpholine was dominated by methods involving the dehydration of diethanolamine (B148213) using strong acids like sulfuric acid. Another early method involved the reaction of bis(2-chloroethyl) ether with ammonia. These processes, while effective, often required harsh reaction conditions.

Over the years, synthetic organic chemistry has provided a plethora of more sophisticated and milder methods for constructing the morpholine ring. researchgate.net Modern approaches often start from readily available 1,2-amino alcohols and employ various cyclization strategies. chemrxiv.org Recent advancements have focused on improving efficiency, selectivity, and sustainability.

Evolution of Synthetic Methods:

Classical Annulation: Reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction. chemrxiv.org

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization, have enabled the efficient synthesis of various substituted morpholines. organic-chemistry.org

Photocatalysis: The use of light to mediate reactions, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, represents a modern, green approach. organic-chemistry.org

Enantioselective Methods: The development of asymmetric catalysis has allowed for the direct synthesis of enantiomerically pure morpholines, which is critical for pharmaceutical applications. semanticscholar.orgrsc.org

Green Chemistry Approaches: Recent innovations focus on using inexpensive, safer reagents like ethylene (B1197577) sulfate (B86663) in redox-neutral protocols, minimizing waste and harsh conditions. chemrxiv.orgchemrxiv.org

This evolution from bulk industrial processes to highly controlled, stereoselective laboratory methods reflects the growing importance of the morpholine scaffold in the design of complex, functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H25NO5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

ditert-butyl morpholine-3,4-dicarboxylate |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3 |

InChI Key |

HKYCOWNUUZENRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di Tert Butyl Morpholine 3,4 Dicarboxylate and Analogous Structures

Stereoselective Synthesis Strategies for Morpholine-3,4-dicarboxylate Frameworks

The precise control of stereochemistry is paramount in modern drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. Consequently, significant research has focused on developing methods for the stereoselective synthesis of substituted morpholines.

Enantioselective and Diastereoselective Routes to Substituted Morpholines

Enantioselective and diastereoselective strategies are foundational for accessing optically pure morpholine (B109124) derivatives. These methods often rely on substrate control, where a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions.

One prominent strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamines derived from enantiopure amino alcohols. nih.gov This intramolecular cyclization process generates cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov The reaction proceeds through a syn-aminopalladation pathway, where the stereochemistry of the starting amino alcohol dictates the final configuration of the morpholine product. nih.gov

Another powerful approach is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic method yields a variety of substituted morpholines with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99.9 ee). rsc.org The stereochemical outcome is controlled by the chiral ligand coordinated to the rhodium center.

Furthermore, diastereoselective syntheses have been achieved through the addition of Grignard reagents to chiral N-sulfinyl imines, followed by cyclization to form 3-substituted morpholine derivatives with high levels of diastereocontrol. thieme-connect.com The chiral sulfinyl group acts as a temporary auxiliary to direct the stereoselective addition of the Grignard reagent.

| Method | Key Transformation | Starting Material | Stereoselectivity | Ref. |

| Pd-catalyzed Carboamination | Intramolecular Cyclization | Enantiopure N-Boc amino alcohols | High Diastereoselectivity (>20:1 dr) | nih.gov |

| Rh-catalyzed Cyclization | Intramolecular Cyclization | Nitrogen-tethered allenols | High Diastereo- and Enantioselectivity | rsc.org |

| Sulfinyl Imine Addition | Grignard Addition & Cyclization | Chiral N-Sulfinyl Imines | High Diastereocontrol | thieme-connect.com |

| Asymmetric Hydrogenation | Reduction of Dehydromorpholines | 2-Substituted Dehydromorpholines | Excellent Enantioselectivity (up to 99% ee) | nih.gov |

Chiral Catalyst Development and Application in Morpholine Construction

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of single-enantiomer products from prochiral substrates. In morpholine synthesis, both metal-based and organocatalytic systems have proven effective.

Rhodium complexes featuring bisphosphine ligands with large bite angles have been successfully employed in the asymmetric hydrogenation of dehydromorpholines. nih.govsemanticscholar.org For instance, the SKP–Rh complex catalyzes the hydrogenation of 2-substituted dehydromorpholines to furnish chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee). nih.gov

Organocatalysis offers a metal-free alternative for constructing chiral morpholines. Chiral phosphoric acids have been shown to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net Similarly, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenols to provide chlorinated 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.org

| Catalyst Type | Catalyst Example | Reaction | Stereoselectivity | Ref. |

| Rhodium Complex | SKP–Rh complex | Asymmetric Hydrogenation | Up to 99% ee | nih.gov |

| Chiral Phosphoric Acid | TRIP-type catalysts | [4+2] Heteroannulation | High Enantioselectivity | researchgate.net |

| Cinchona Alkaloid | Phthalazine-derived | Asymmetric Chlorocycloetherification | Excellent Enantioselectivity | rsc.org |

| Titanium Complex | Ti(IV) complex | Hydroamination/Reduction | High Enantiocontrol | thieme-connect.com |

Asymmetric Induction in Ring-Forming Reactions

Asymmetric induction refers to the preferential formation of one stereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst during the reaction. wikipedia.org In the context of morpholine synthesis, this principle is key to controlling the stereochemistry during the crucial ring-forming cyclization step.

Induction can be substrate-based, where a chiral center already present in an acyclic precursor dictates the stereochemistry of the newly formed centers in the morpholine ring. For example, in the palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines, the chirality of the amino alcohol starting material directs the cyclization to form a single diastereomer. nih.gov

Catalyst-controlled asymmetric induction is also a powerful tool. In the asymmetric hydrogenation of unsaturated morpholines, the chiral phosphine (B1218219) ligand on the rhodium catalyst creates a chiral environment that forces the hydrogenation to occur preferentially on one face of the double bond, leading to a highly enantioenriched product. nih.govrsc.org The transition-metal-catalyzed asymmetric hydrogenation is a particularly effective "after cyclization" method for creating stereocenters in N-heterocyclic compounds. nih.gov The stereochemical outcome in some base-catalyzed ring closure reactions can be influenced by conformational preferences that minimize steric strain, such as the avoidance of pseudo A1,3 strain between substituents on the forming ring. acs.orgnih.gov

Targeted Functionalization and Derivatization Techniques

Once the core morpholine framework is established, targeted functionalization is necessary to install the desired substituents, such as the tert-butyl carboxylate groups in Di-tert-butyl morpholine-3,4-dicarboxylate.

Selective Esterification Protocols for Carboxylate Groups

Selective esterification is crucial when a molecule contains multiple reactive sites. In the synthesis of this compound, one carboxylate group is at the C-3 position, while the other is part of the carbamate (B1207046) on the nitrogen atom (N-4). The term "dicarboxylate" refers to the ester at C-3 and the ester component of the N-Boc group.

The synthesis of the related compound 4-Boc-3-morpholinecarboxylic acid demonstrates a common strategy where the N-protection and the formation of one of the ester functionalities are accomplished in a single step. chemicalbook.com Reacting a precursor like 3-morpholinecarboxylic acid with di-tert-butyl dicarbonate (B1257347) under basic conditions protects the nitrogen atom as a tert-butoxycarbonyl (Boc) group. chemicalbook.com This Boc group contains one of the required tert-butyl ester functionalities. The remaining free carboxylic acid at the C-3 position can then be esterified in a subsequent step to form the final di-tert-butyl product.

General methods for the selective esterification of a carboxylic acid in the presence of other functional groups often involve activating the carboxylic acid or using specific reaction conditions. For compounds with multiple acidic protons, selective esterification can be achieved by first forming a salt of the more acidic carboxylic acid group in a polar, aprotic solvent, followed by reaction with an alkyl halide. google.com

N-Protection Strategies Utilizing Di-tert-butyl Dicarbonate (Boc Anhydride)

The protection of the morpholine nitrogen is a critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. total-synthesis.com

The N-protection of morpholine and its derivatives is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). thieme-connect.com The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com This process is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, although it can proceed without a base, producing tert-butanol (B103910) as a byproduct. total-synthesis.com

This method is highly efficient for the chemoselective N-tert-butyloxycarbonylation of various amines. thieme-connect.com The use of Boc anhydride is central to the synthesis of the target compound, as it not only protects the nitrogen but also installs the tert-butoxycarbonyl group at the N-4 position, which constitutes half of the "di-tert-butyl dicarboxylate" structure. chemicalbook.com

| Reagent | Substrate | Conditions | Product | Ref. |

| Di-tert-butyl dicarbonate (Boc₂O) | Primary or Secondary Amine | Aprotic solvent, optional base (e.g., NEt₃) | N-Boc protected amine | total-synthesis.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 3-Morpholinecarboxylic acid | Acetone/Water, K₂CO₃ | 4-Boc-3-morpholinecarboxylic acid | chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Morpholine | Solvent-free, SrGO catalyst | 4-tert-butyl morpholine-4-carboxylate | thieme-connect.com |

Regioselective Functionalization of the Morpholine Ring System

Achieving regiocontrol in the synthesis of substituted morpholines is crucial for creating specific isomers with desired biological activities. Several modern catalytic methods have been developed to address this challenge, enabling the precise installation of functional groups at desired positions on the morpholine ring.

One prominent strategy is the palladium-catalyzed carboamination of O-allyl ethanolamines. This method facilitates the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. nih.gov The key step involves a Pd-catalyzed coupling with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov The reaction proceeds via a proposed syn-aminopalladation of a boat-like transition state, which accounts for the high diastereoselectivity observed. nih.gov This modular approach allows for variation in substituents and has been extended to create fused bicyclic morpholine derivatives. nih.gov

Another powerful technique involves a sequential one-pot reaction combining a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization. acs.org This dual catalytic system is effective for producing a range of di- and tri-substituted morpholines with high yields and diastereoselectivities. acs.org For instance, 2,6-disubstituted morpholines can be obtained with excellent cis/trans ratios. acs.org The choice of catalyst and reaction conditions allows for the regioselective synthesis of 2,6-, 2,5-, and 2,3-disubstituted products. acs.org

Photocatalysis has also emerged as a valuable tool for the diastereoselective synthesis of 2-aryl morpholines. nih.govfigshare.comacs.org This approach utilizes a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to construct the morpholine ring from readily available starting materials, avoiding the need for pre-functionalized reagents. nih.govacs.org The reaction demonstrates high yields and stereoselectivity, providing access to complex substitution patterns, including tri- and tetra-substituted morpholines. nih.govacs.org

The following table summarizes key findings in the regioselective synthesis of substituted morpholines.

| Method | Catalyst/Reagents | Substitution Pattern | Yield | Diastereomeric Ratio (dr) |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted | 46-66% | >20:1 |

| Sequential Pd(0)/Fe(III) Catalysis | Pd(dba)₂, PPh₃ / FeCl₃ | cis-2,6-disubstituted | 89% | 95:5 |

| Sequential Pd(0)/Fe(III) Catalysis | Pd(dba)₂, PPh₃ / FeCl₃ | cis-2,5-disubstituted | 72% | 85:15 |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | trans-2,3-disubstituted | Up to 99% | >20:1 |

Green Chemistry Principles in the Synthesis of Morpholine Dicarboxylates

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable chemical processes. The synthesis of morpholine dicarboxylates is increasingly benefiting from such approaches, focusing on atom economy and sustainable catalysis.

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Methodologies that proceed with high atom economy are inherently more efficient and environmentally friendly.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols represents a highly atom-economic pathway to functionalized morpholines. This strategy allows for the synthesis of various N-protected di- and tri-substituted morpholines with excellent yields and diastereoselectivities (up to >99:1 dr). rsc.org The reaction forms the heterocyclic ring without the loss of atoms as byproducts, making it an exemplary atom-economic process. rsc.org

Similarly, copper-catalyzed domino reactions provide an atom-economic route to morpholine derivatives. A three-component reaction between terminal alkynes, isocyanates, and oxiranes, catalyzed by copper, constructs the morpholine ring in a single, efficient step. This approach is notable for its ability to rapidly assemble substituted morpholines from simple starting materials with high atom efficiency.

While not a direct synthesis of morpholine dicarboxylates, the use of morpholine itself as a catalyst in solvent-free reactions highlights the compound's role within green chemistry. For example, morpholine has been used to catalyze the synthesis of polyhydroquinoline derivatives under solvent-free conditions, demonstrating the potential for cleaner reaction profiles. researchgate.net Furthermore, the synthesis of N-formylmorpholine has been evaluated as a green solvent for organic synthesis, owing to its chemical stability and non-toxic nature. europub.co.uk

The development of sustainable catalytic systems is a key focus of green chemistry, emphasizing the use of non-toxic, earth-abundant metals and energy-efficient processes.

Iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines offers a more sustainable alternative to catalysts based on precious metals. This method utilizes an inexpensive and environmentally benign iron catalyst to promote the cyclization of 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org

Copper-promoted reactions also represent a move towards more sustainable catalysis. A copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov The use of copper, which is more abundant and less toxic than many precious metals, aligns with the principles of sustainable chemistry. nih.gov

Photocatalysis stands out as a particularly green approach. The use of inexpensive organic photocatalysts, such as tetraphenylporphyrin (B126558) (TPP), under continuous flow conditions allows for the scalable synthesis of substituted morpholines. organic-chemistry.org These reactions are often powered by visible light, a renewable energy source, further enhancing their sustainability. organic-chemistry.org

Organocatalysis, which avoids the use of metals altogether, is another important green methodology. Morpholine-based organocatalysts, specifically β-morpholine amino acids, have been developed and shown to be highly efficient for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The design of these catalysts is inspired by natural processes and offers a direct, green route to chiral products. nih.gov

Innovations in catalyst preparation also contribute to sustainability. A patented method for a morpholine synthesis catalyst incorporates the rare-earth element Lanthanum with Nickel, Copper, and Zinc. google.com This addition significantly increases the catalyst's specific surface area, allowing the reaction to proceed at a much lower pressure (0.3–1.0 MPa compared to 1.0–2.4 MPa), which reduces energy consumption and production costs. google.com

The following table highlights various sustainable catalysts used in morpholine synthesis.

| Catalyst Type | Catalyst/System | Reaction Type | Key Sustainability Feature |

| Earth-Abundant Metal | Iron(III) salts | Diastereoselective cyclization | Use of inexpensive, non-toxic metal |

| Earth-Abundant Metal | Copper(II) 2-ethylhexanoate | Alkene oxyamination | Use of abundant, lower toxicity metal |

| Photocatalyst | Tetraphenylporphyrin (TPP) | Coupling of aldehydes and silicon amine reagents | Uses inexpensive organic catalyst and visible light |

| Organocatalyst | β-Morpholine amino acids | 1,4-addition reaction | Metal-free catalysis |

| Heterogeneous Catalyst | Ni-Cu-Zn with La additive on Al₂O₃ | Diethylene glycol ammoniation | Reduces reaction pressure, saving energy |

Comprehensive Spectroscopic and Structural Elucidation of Di Tert Butyl Morpholine 3,4 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy would be essential for identifying the number and environment of all hydrogen atoms in the Di-tert-butyl morpholine-3,4-dicarboxylate molecule. Although specific experimental data is unavailable, a theoretical prediction of the ¹H NMR spectrum would anticipate distinct signals for the protons on the morpholine (B109124) ring and the two tert-butyl groups.

The protons of the two tert-butyl groups would likely appear as two sharp singlets in the upfield region (approximately 1.4-1.6 ppm), each integrating to 9 protons. The protons on the morpholine ring (at positions 2, 3, 5, and 6) would produce more complex signals in the range of approximately 2.8 to 4.5 ppm. The exact chemical shifts and multiplicities (splitting patterns) would depend on their spatial relationships and coupling with neighboring protons. For instance, the proton at the C3 position is expected to be a doublet of doublets, coupled to the two protons at the C2 position.

Carbon-13 (¹³C) NMR Spectroscopic Characterization and Connectivity Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal.

Predicted signals would include those for the methyl carbons of the two tert-butyl groups (around 28 ppm), the quaternary carbons of the tert-butyl groups (around 80-82 ppm), the carbons of the morpholine ring (in the 40-70 ppm range), and the two carbonyl carbons from the ester and carbamate (B1207046) groups (in the downfield region, approximately 155-175 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Determination

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to one another within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connections between the tert-butyl groups, the carbonyl carbons, and the morpholine ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrational frequencies would include:

C=O Stretching: Strong absorption bands around 1745 cm⁻¹ (for the ester) and 1695 cm⁻¹ (for the carbamate) are anticipated for the carbonyl groups.

C-O Stretching: Bands in the region of 1150-1250 cm⁻¹ would correspond to the C-O bonds of the ester, carbamate, and ether functionalities within the morpholine ring.

C-H Stretching: Absorptions just below 3000 cm⁻¹ would be indicative of the C-H bonds of the morpholine ring and the tert-butyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₄H₂₅NO₅), the calculated monoisotopic mass is 287.1733 g/mol . An experimental HRMS analysis would need to yield a measured mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm) to confirm the molecular formula.

X-ray Crystallography for Definitive Absolute and Relative Stereochemical Assignment

Should this compound be synthesized and obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the precise relative and absolute stereochemistry of chiral centers, such as the C3 position on the morpholine ring. This would also reveal the conformation of the morpholine ring (e.g., chair, boat) in the crystal lattice. No published crystal structure for this specific compound could be located.

Advanced Spectroscopic Methods in Morpholine Chemistry Research

The structural elucidation of substituted morpholines, such as this compound, relies heavily on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming the covalent framework, determining stereochemistry, and understanding the conformational dynamics of the morpholine ring. Researchers employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (FT-IR and Raman), and single-crystal X-ray crystallography to achieve a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of morpholine derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, respectively. For complex molecules, advanced two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment. chemicalbook.com Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the complete molecular structure. researchgate.net

In the study of morpholine analogs, such as Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester, ¹H NMR provides characteristic signals for the morpholine ring protons and the tert-butyl protecting group. chemicalbook.com

Table 1: ¹H NMR Data for Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 4.46 | m | 2H | Morpholine Ring Protons |

| 3.80 | m | 3H | Morpholine Ring Protons |

| 3.53 | m | 1H | Morpholine Ring Protons |

| 3.31 | m | 1H | Morpholine Ring Protons |

| 1.48 | d | 9H | tert-butyl (Boc) Protons |

Data sourced from the characterization of the closely related analog, Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester. chemicalbook.com

Furthermore, dynamic NMR studies on N-substituted morpholines can reveal information about conformational processes, such as the energy barrier to the chair-to-chair ring inversion of the morpholine moiety. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 2: Molecular Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | N/A | C₁₄H₂₅NO₅ | 287.35 |

| Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester | 212650-43-6 | C₁₀H₁₇NO₅ | 231.25 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the carbamate and ester carbonyl groups, as well as the characteristic vibrations of the morpholine ring. The C=O stretching vibrations of the tert-butoxycarbonyl (Boc) group and the tert-butyl ester typically appear as strong bands in the infrared spectrum.

Table 3: General Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbamate) | Stretch | 1700 - 1725 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-N (Amine) | Stretch | 1020 - 1250 |

| C-O-C (Ether) | Stretch (asymmetric) | 1070 - 1150 |

Note: These are general ranges and can vary based on the specific molecular environment.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform detailed vibrational assignments of the normal modes of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates in the solid state. This technique allows for the direct determination of bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. For numerous morpholine derivatives that have been analyzed, X-ray crystallography consistently confirms that the six-membered morpholine ring adopts a stable chair conformation. nih.govmdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its expected solid-state conformation. The bulky tert-butyl groups would likely occupy equatorial positions to minimize steric hindrance.

Table 4: Typical Crystallographic Data for Substituted Morpholine Rings

| Parameter | Description | Typical Value |

|---|---|---|

| Conformation | 3D shape of the ring | Chair |

| C-N-C Angle | Bond angle within the ring | ~110° - 116° |

| C-O-C Angle | Bond angle within the ring | ~108° - 112° |

| N-C Bond Length | Bond distance within the ring | ~1.46 Å |

| C-O Bond Length | Bond distance within the ring | ~1.43 Å |

Values are generalized from published crystal structures of various morpholine derivatives. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of Di Tert Butyl Morpholine 3,4 Dicarboxylate

Reactivity of the Morpholine (B109124) Ring Under Various Conditions

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is generally stable. However, the presence of the activating carboxylate groups and the N-Boc protecting group can influence its reactivity, particularly under conditions that promote ring-opening or transformations involving the stereocenters.

Ring-Opening and Re-Cyclization Pathways

While the morpholine ring is typically robust, certain synthetic strategies for related structures involve ring-opening and re-cyclization sequences. For instance, the synthesis of morpholine derivatives can be achieved through the intramolecular cyclization of amino alcohols. Conversely, ring-opening can be induced under specific oxidative conditions, often mediated by photoredox catalysis, leading to cleavage of the C-C bonds within the ring. These processes, however, are highly dependent on the substitution pattern and the reagents employed. For Di-tert-butyl morpholine-3,4-dicarboxylate, non-oxidative ring-opening would likely require harsh conditions that would also affect the ester groups.

Stereochemical Retention and Inversion During Transformations

The C3 and C4 atoms of the morpholine ring in this compound are potential stereocenters. Chemical transformations involving these centers can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. For example, in nucleophilic substitution reactions at the C3 position, an SN2 mechanism would lead to inversion of configuration, while an SN1-type mechanism, proceeding through a planar carbocation intermediate, could result in a racemic mixture. The N-Boc group can influence the conformational rigidity of the ring, thereby affecting the stereochemical outcome of reactions. In the synthesis of related C3-substituted morpholin-2-ones, stereoselective control has been a key focus, often relying on chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer.

Transformations Involving the Carboxylate and Carbonyloxy Moieties

The two tert-butyl ester groups in this compound are susceptible to a variety of transformations, including decarboxylation, hydrolysis, and transesterification. The electronic environment of the molecule, particularly the presence of the nitrogen atom and the Boc group, plays a crucial role in the feasibility and mechanism of these reactions.

Decarboxylative Reactions and Their Mechanistic Aspects

The structural motif of this compound, being an N-protected α-amino acid derivative, makes it a candidate for decarboxylative coupling reactions. Such reactions typically proceed via the formation of a radical intermediate. For instance, photoredox catalysis can be employed to achieve the decarboxylative arylation of N-Boc protected α-amino acids. acs.orgnih.gov The mechanism is thought to involve a single-electron oxidation of the carboxylate, followed by the loss of carbon dioxide to generate an α-amino radical. This radical can then be intercepted by a suitable coupling partner. acs.orgnih.govnih.gov

| Reaction Type | Catalyst/Conditions | Intermediate | Product Type |

| Decarboxylative Arylation | Photoredox Catalyst (e.g., Ir or Ru complex), Light | α-amino radical | Arylated morpholine |

| Decarboxylative Alkylation | Silver Catalyst, Oxidant | α-amino radical | Alkylated morpholine |

This table presents plausible reaction pathways for this compound based on known reactivity of analogous N-Boc protected α-amino acids.

Selective Hydrolysis and Transesterification Pathways

The two ester groups in the molecule, the N-Boc group and the C3-tert-butyl ester, exhibit different susceptibilities to hydrolysis and transesterification, allowing for selective transformations.

Selective Hydrolysis: The tert-butyl ester at the C3 position can be selectively cleaved under acidic conditions while keeping the N-Boc group intact, or vice-versa, by careful choice of reagents. Enzymatic hydrolysis offers a mild and highly selective alternative. For example, certain lipases and esterases can selectively hydrolyze tert-butyl esters of protected amino acids. google.comresearchgate.net Chemical methods for selective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups have also been developed.

| Reagent/Catalyst | Conditions | Selectivity |

| Trifluoroacetic Acid (TFA) | Dichloromethane, 0 °C to rt | Cleavage of both N-Boc and tert-butyl ester |

| Formic Acid | Neat, rt | Preferential cleavage of N-Boc group |

| Zinc Bromide | Dichloromethane | Can be used for selective tert-butyl ester cleavage |

| Lipase A from Candida antarctica (CAL-A) | Buffer, rt | Selective hydrolysis of the C3-tert-butyl ester |

This table outlines general conditions for the selective hydrolysis of ester groups in molecules with functionalities similar to this compound.

Transesterification: Transesterification of the C3-tert-butyl ester can be achieved under either acidic or basic conditions by reaction with an excess of another alcohol. The N-Boc group is generally stable under these conditions. Enzymatic transesterification can also be employed for higher selectivity and milder reaction conditions.

Mechanistic Pathways of Key Synthetic Transformations

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Key transformations often involve the modification of the carboxylate group at the C3 position. For example, after selective hydrolysis of the tert-butyl ester, the resulting carboxylic acid can be converted to an amide via coupling with an amine using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The mechanism of these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine nucleophile.

Another key transformation is the reduction of the C3-carboxylate group to an alcohol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

Shono-Type Oxidations and Electrochemical Reaction Mechanisms

The Shono-type oxidation is an electrochemical process that enables the functionalization of C-H bonds adjacent to nitrogen atoms in amines and amides. nih.govnih.gov This anodic oxidation generates N-acyliminium ions as key reactive intermediates, which can then be trapped by various nucleophiles. nih.govmmu.ac.uk For carbamate-protected cyclic amines like this compound, this reaction provides a powerful method for introducing substituents at the α-position to the nitrogen atom.

The mechanism of the Shono oxidation typically involves an initial electron transfer from the carbamate (B1207046), followed by a proton transfer and a second electron transfer (ET-PT-ET sequence), to form the N-acyliminium ion. nih.gov However, the high electrode potentials required for the direct oxidation of the carbamate can limit the functional group tolerance of the reaction. nih.gov To overcome this, mediated electrochemical methods have been developed. For instance, using an aminoxyl mediator like a bicyclic aminoxyl allows the reaction to proceed at a significantly lower potential (approximately 1.0 V lower). nih.gov The mediator is first oxidized to an oxoammonium species, which then performs a two-electron hydride-transfer oxidation on the carbamate substrate. nih.gov

Studies on related Boc-protected cyclic amines have shown that these compounds undergo a two-electron irreversible oxidation. researchgate.net The process is generally diffusion-controlled. researchgate.net The irreversibility of the oxidation is suggested to be due to subsequent reactions of the generated intermediate, such as dimerization. researchgate.net

Table 1: Electrochemical Data for Shono-Type Oxidation of Related Cyclic Carbamates

| Compound Feature | Oxidation Potential (V) | Surface Concentration (mol/cm²) | Process Control |

|---|---|---|---|

| N-benzyl-4-piperidones | 0.72 to 0.86 | 1.72 × 10⁻⁷ to 5.01 × 10⁻⁷ | Diffusion-controlled |

| Unsubstituted piperidine (B6355638) carbamate | ~1.61 (vs Fc/Fc⁺) | Not specified | Diffusion-controlled |

Data compiled from studies on analogous systems. nih.govresearchgate.net

Cycloaddition Reactions (e.g., [2+1], [3+2] cycloadditions) with Morpholine Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic ring systems. nih.govmmu.ac.uk While specific examples involving this compound as a primary reactant are not extensively detailed in the provided context, the principles can be applied to its derivatives. For instance, N-acyliminium ions, which can be generated from morpholine derivatives via Shono oxidation, are known to participate in [4+2] cycloaddition (Diels-Alder) reactions. nih.govmmu.ac.uk

In the context of [3+2] cycloadditions, azomethine ylides (AMYs) generated from the decarboxylation of α-amino acids can react with dipolarophiles. beilstein-journals.org A morpholine derivative could potentially be functionalized to act as or react with such a 1,3-dipole. For example, a reaction sequence involving the [3+2] cycloaddition of an AMY with a maleimide, followed by N-acylation and a Staudinger/aza-Wittig reaction, has been used to construct complex fused pyrrolo- systems. beilstein-journals.org

Photochemical [2+2] cycloadditions offer a route to synthesize strained four-membered rings. libretexts.org These reactions typically require one of the reacting partners to be conjugated to absorb light and enter an excited state. libretexts.org A suitably unsaturated derivative of this compound could potentially undergo such a reaction, with the stereochemistry of the reactants being maintained in the cyclobutane (B1203170) product. libretexts.org

Metal-Catalyzed Coupling Reactions and Their Stereochemical Outcomes

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Catalysts based on palladium, copper, nickel, and other metals are commonly employed. rsc.orgnih.gov These reactions can be applied to heterocyclic systems like morpholine to introduce a wide variety of substituents.

For a molecule like this compound, a common strategy would involve first introducing a leaving group (e.g., a halide or triflate) onto the morpholine ring. This functionalized morpholine could then participate in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. nih.gov

A particularly relevant class of reactions is decarboxylative cross-coupling, which uses carboxylic acids as stable and readily available coupling partners, avoiding the need for pre-formed organometallic reagents. researchgate.net Transition metal catalysts, often palladium or copper, facilitate the coupling of a carboxylic acid with an aryl halide, vinyl halide, or other electrophilic partner. researchgate.netresearchgate.net The stereochemical outcome of these reactions is highly dependent on the mechanism, the catalyst, the ligands, and the specific substrates involved. For reactions occurring at an sp³-hybridized carbon center on the morpholine ring, both retention and inversion of stereochemistry are possible, and controlling this outcome is a significant synthetic challenge.

Table 2: Overview of Potentially Applicable Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst (Typical) | Bond Formed | Key Feature |

|---|---|---|---|

| Sonogashira Coupling | Palladium, Copper | C(sp²)-C(sp), C(sp³)-C(sp) | Couples terminal alkynes with halides. mdpi.com |

| Suzuki Coupling | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) | Couples organoboron compounds with halides/triflates. nih.gov |

| Heck Coupling | Palladium | C(sp²)-C(sp²) | Couples alkenes with halides/triflates. nih.gov |

Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Additions

The regioselectivity and stereoselectivity of addition reactions to morpholine derivatives are governed by electronic and steric factors. dalalinstitute.com The presence of the electron-withdrawing dicarboxylate groups and the ring oxygen atom significantly influences the electronic distribution within the this compound ring system.

In electrophilic additions, the attacking species will favor the most electron-rich position. The reactivity of a double bond towards electrophiles increases with electron-donating groups and decreases with electron-withdrawing groups. dalalinstitute.com For nucleophilic additions, the opposite is true; electron-withdrawing groups enhance reactivity by making carbon centers more electrophilic. dalalinstitute.com The inherent polarity of the morpholine ring, with the electronegative oxygen and nitrogen atoms, creates distinct electronic environments that direct incoming reagents.

Theoretical studies using Density Functional Theory (DFT) on related systems help predict reactive sites. researchgate.netmedjchem.com Analysis of Fukui functions and dual descriptors can identify the most nucleophilic and electrophilic centers in a molecule. researchgate.net For instance, in a study on the addition of morpholine to 9α-hydroxyparthenolide, DFT calculations correctly predicted that the reaction occurs at a specific double bond based on the analysis of electrophilicity and nucleophilicity indices. researchgate.netmedjchem.com The stereoselectivity of such additions is often controlled by the steric hindrance of existing substituents, such as the bulky tert-butyl groups, which would direct incoming reagents to the less hindered face of the molecule. This leads to the preferential formation of one diastereomer over another.

In nucleophilic additions to unsaturated systems derived from the morpholine core, the regioselectivity is often dictated by the stability of the resulting intermediate. nih.gov Nucleophilic attack on unsymmetrical systems, like indolynes, has been shown to be controlled by the energetic cost of distorting the ring into the transition state geometry, favoring attack at the position that requires less distortion. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Di-tert-butyl (S)-2-methylpiperazine-1,4-dicarboxylate |

| 9α-hydroxyparthenolide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| triphenylphosphine (TPP) |

| diisopropyl azodicarboxylate (DIAD) |

Computational and Theoretical Investigations of Di Tert Butyl Morpholine 3,4 Dicarboxylate

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like Di-tert-butyl morpholine-3,4-dicarboxylate. nih.gov DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution and energy of its electrons (electronic structure).

Geometry optimization is performed by finding the minimum energy structure on the potential energy surface. For this compound, calculations would typically be carried out using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and efficiency for organic molecules. nih.govresearchgate.net The process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen and nitrogen atoms of the morpholine (B109124) ring, while the LUMO would likely be distributed over the carbonyl groups of the dicarboxylate moieties. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap, allowing for predictions about the molecule's reactivity in various chemical environments. sapub.org

Table 1: Representative FMO Data for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.89 |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a three-dimensional map of the electrostatic potential plotted onto the electron density surface. researchgate.net The MESP surface helps to visualize the charge distribution and identify regions that are rich or deficient in electrons. mdpi.com

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these areas are expected around the carbonyl oxygen atoms and the morpholine oxygen atom. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. These would likely be found near the hydrogen atoms and the carbonyl carbon atoms. The MESP analysis thus provides a clear, visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis. rsc.org

Conformational Analysis and Energetic Landscapes of Morpholine-3,4-dicarboxylates

The flexibility of the morpholine ring and the rotation around the C-N and C-C single bonds mean that this compound can exist in multiple conformations. rsc.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemrxiv.org Understanding the conformational landscape—the potential energy surface as a function of the molecule's degrees of freedom—is essential for predicting its physical and biological properties. chemrxiv.org

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data. DFT calculations can provide accurate predictions of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. researchgate.net This allows for the assignment of specific vibrational modes to the peaks observed in an experimental spectrum. For this compound, key predicted vibrational modes would include the C=O stretching of the carboxylate groups, C-O-C stretching of the morpholine ether linkage, and C-N stretching vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data, aiding in the structural elucidation and assignment of signals.

Table 2: Representative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1755 (scaled) | 1740 |

| IR: C-O-C Stretch (cm⁻¹) | 1150 (scaled) | 1135 |

| ¹³C NMR: Carbonyl C (ppm) | 169.5 | 168.2 |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Elucidation of Reaction Mechanisms through Transition State Modeling and Reaction Coordinate Analysis

Computational methods can go beyond static molecular properties to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and, crucially, transition states can be identified. researchgate.net

For a reaction involving this compound, such as the hydrolysis of one of the ester groups, DFT calculations can be used to model the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and verifying it by frequency analysis (a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

A reaction coordinate analysis, often visualized as a potential energy profile, plots the energy of the system as it progresses from reactants to products. This provides a detailed, step-by-step view of the reaction mechanism, including the formation and breaking of bonds and the energies of all species involved. researchgate.net

Solvation Effects and Environmental Influence on Molecular Structures and Reactivity

Most chemical reactions and measurements are performed in solution, where the solvent can have a significant impact on molecular properties and reactivity. researchgate.net Computational models can account for these environmental influences through various solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy. researchgate.net For this compound, calculations in different solvents would reveal how polarity affects its conformational equilibrium and the energies of its frontier orbitals.

Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These models are particularly useful for studying reaction mechanisms where solvent molecules play a direct role. By incorporating solvation effects, theoretical calculations can provide a more realistic and accurate description of the molecule's behavior in a chemical system. researchgate.net

Applications of Di Tert Butyl Morpholine 3,4 Dicarboxylate As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Divergent Synthesis of Polycyclic and Fused Heterocyclic Systems

The rigid yet conformationally flexible morpholine (B109124) scaffold of Di-tert-butyl morpholine-3,4-dicarboxylate serves as an excellent starting point for the divergent synthesis of polycyclic and fused heterocyclic systems. Divergent synthesis allows for the creation of a wide array of structurally diverse molecules from a common intermediate, which is a highly efficient strategy in drug discovery and materials science. scbt.com

The presence of two carboxylic acid functionalities, protected as tert-butyl esters, provides two reactive handles that can be selectively manipulated. For instance, selective deprotection of one ester group followed by reaction with a bifunctional reagent can initiate the formation of a new ring fused to the morpholine core. Subsequent manipulation of the second ester group can then lead to the construction of another ring system, resulting in complex polycyclic architectures.

While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in publicly available literature, the principles of divergent synthesis strongly support its potential in this area. researchgate.netnih.govresearchgate.netrsc.orgbohrium.com The general strategy would involve the steps outlined in the table below.

| Step | Transformation | Potential Outcome |

| 1 | Selective deprotection of one tert-butyl ester. | Generation of a mono-acid intermediate. |

| 2 | Amide coupling or other condensation reactions. | Attachment of a new building block. |

| 3 | Intramolecular cyclization. | Formation of a fused or bridged ring system. |

| 4 | Deprotection and functionalization of the second ester. | Introduction of further diversity and complexity. |

This approach could grant access to novel heterocyclic scaffolds with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis of diverse polysubstituted fused tetracyclic heterocycles from various starting materials highlights the feasibility of such synthetic strategies. researchgate.netnih.gov

Role in the Construction of Diverse Chemical Libraries for Screening Platforms

The generation of chemical libraries containing a multitude of diverse compounds is a cornerstone of modern drug discovery. nih.gov These libraries are essential for high-throughput screening campaigns aimed at identifying new lead compounds with desired biological activities. The morpholine scaffold is a privileged structure in medicinal chemistry, and its incorporation into chemical libraries is highly desirable. nih.govresearchgate.net

This compound is an ideal building block for the construction of such libraries. nih.gov The two tert-butyl ester groups can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, after deprotection. This allows for the introduction of a wide range of substituents at two different positions on the morpholine ring, leading to a library of compounds with significant structural diversity.

The general workflow for constructing a chemical library using this building block is as follows:

| Stage | Description | Key Reactions |

| Scaffold Preparation | Synthesis of the core this compound. | Standard heterocyclic synthesis methods. |

| Diversification | Parallel synthesis involving the deprotection and functionalization of the ester groups. | Amide coupling, esterification, reduction, etc. |

| Purification and Analysis | Isolation and characterization of the individual library members. | High-performance liquid chromatography (HPLC), mass spectrometry (MS). |

This strategy enables the rapid and efficient generation of a large number of distinct morpholine-containing compounds for biological screening. nih.govjocpr.com

Utilization in Asymmetric Synthesis as Chiral Building Blocks and Auxiliaries

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often depends on its stereochemistry. nih.govrsc.org Chiral morpholine derivatives are valuable tools in this field, serving as both chiral building blocks and chiral auxiliaries. numberanalytics.comresearchgate.net

This compound can be prepared in an enantiomerically pure form, making it a useful chiral building block. nih.gov Incorporation of this chiral scaffold into a larger molecule can impart a specific stereochemistry to the final product.

| Application | Description |

| Chiral Building Block | The enantiopure morpholine derivative is incorporated as a structural unit into the target molecule. nih.govrsc.org |

| Chiral Auxiliary | The morpholine derivative is temporarily attached to a substrate to control the stereochemistry of a reaction, and is subsequently removed. numberanalytics.comresearchgate.net |

The development of novel catalytic stereoselective strategies for the synthesis of chiral heterocycles underscores the importance of such building blocks in modern organic chemistry. rsc.org

Scaffold for the Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis, enabling chemists to perform reactions with greater efficiency, selectivity, and sustainability. The morpholine scaffold has been utilized in the design of various ligands for asymmetric catalysis. researchgate.net

This compound can serve as a versatile scaffold for the development of novel synthetic reagents and catalysts. The two carboxylic acid functionalities can be used to attach catalytically active metal centers or organic functional groups. The morpholine ring itself can act as a chiral ligand, coordinating to a metal and creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

Potential applications in this area include:

Chiral Ligands for Asymmetric Catalysis: Modification of the morpholine nitrogen and the carboxyl groups can lead to the synthesis of novel chiral ligands for transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. nih.gov

Organocatalysts: The morpholine scaffold can be functionalized with groups capable of promoting chemical reactions without the need for a metal, contributing to the growing field of organocatalysis.

Phase-Transfer Catalysts: The quaternary ammonium (B1175870) salts derived from the morpholine nitrogen could potentially act as chiral phase-transfer catalysts.

The modular nature of this compound allows for the systematic tuning of the steric and electronic properties of the resulting reagents and catalysts, facilitating the optimization of their performance in various chemical transformations.

Strategy for Orthogonal Protecting Group Chemistry in Multistep Synthesis

In the synthesis of complex organic molecules with multiple functional groups, the use of protecting groups is essential to prevent unwanted side reactions. nih.govresearchgate.net An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed selectively under different reaction conditions. jocpr.comresearchgate.net This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

This compound embodies the principles of orthogonal protection. The two tert-butyl ester groups are stable under a variety of reaction conditions but can be selectively removed under acidic conditions. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org The tert-butoxycarbonyl (Boc) group on the nitrogen is also acid-labile, but its reactivity can be modulated relative to the tert-butyl esters, allowing for selective deprotection.

| Protecting Group | Removal Conditions | Orthogonality |

| tert-Butyl Ester | Strong acids (e.g., trifluoroacetic acid) | Orthogonal to base-labile and hydrogenolysis-labile groups. |

| N-Boc Group | Milder acidic conditions than tert-butyl esters | Can be selectively removed in the presence of tert-butyl esters under carefully controlled conditions. researchgate.netnih.gov |

This differential reactivity is crucial in multistep synthesis, enabling chemists to precisely control the sequence of bond-forming events. For example, one could selectively remove the N-Boc group to functionalize the nitrogen atom, while leaving the two tert-butyl esters intact for later transformations. Subsequently, one or both of the tert-butyl esters could be removed to allow for further reactions at the carboxylic acid positions. This level of control is indispensable for the efficient and convergent synthesis of complex target molecules. nih.gov

Conclusion and Future Research Directions in Di Tert Butyl Morpholine 3,4 Dicarboxylate Chemistry

Summary of Current Research Achievements and Methodological Advancements

Current research achievements directly concerning Di-tert-butyl morpholine-3,4-dicarboxylate are limited. However, significant strides in the synthesis of analogous structures, particularly mono-protected morpholine (B109124) dicarboxylic acids, provide a solid foundation for its preparation. The synthesis of the related "Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester" is a well-documented process, typically achieved by reacting morpholine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347). chemicalbook.com This reaction selectively protects the nitrogen atom with a tert-butoxycarbonyl (Boc) group, leaving the carboxylic acid at the 3-position free for further modification. chemicalbook.com

Extrapolating from this, the synthesis of the di-tert-butyl ester can be envisioned through several plausible routes. One potential method involves the esterification of the remaining carboxylic acid of the 4-Boc-protected intermediate using a tert-butylating agent. thieme.de Another approach could be the direct reaction of morpholine-3,4-dicarboxylic acid with an excess of a tert-butylating reagent under conditions that favor diesterification.

Methodological advancements in the broader field of morpholine synthesis are also highly relevant. Modern synthetic protocols offer various ways to construct the morpholine ring itself, often starting from readily available amino alcohols. researchgate.net These methods, which include intramolecular cyclization strategies, provide access to a diverse range of substituted morpholines that could serve as precursors to the title compound. researchgate.net

The following table summarizes key synthetic transformations relevant to the preparation of this compound:

| Reaction Type | Reactants | Product | Relevance |

| N-Boc Protection | Morpholine-3-carboxylic acid, Di-tert-butyl dicarbonate | Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester | Establishes the N-protected core |

| Esterification | Carboxylic acid, tert-Butanol (B103910) (acid-catalyzed) | tert-Butyl ester | Potential route to the 3-position ester |

| Intramolecular Cyclization | Substituted amino alcohols | Morpholine ring system | Provides access to the core heterocycle |

Identification of Remaining Challenges in Synthesis and Characterization

Despite the plausible synthetic routes, the preparation and characterization of this compound are not without their challenges. A primary obstacle in the synthesis is the potential for steric hindrance. The bulky tert-butyl groups at both the 3 and 4 positions could significantly slow down or even prevent the desired reactions, leading to low yields or the formation of side products. Overcoming this steric barrier may require the development of highly reactive tert-butylating agents or the use of forcing reaction conditions, which in turn could lead to decomposition or side reactions.

Another significant challenge lies in the purification of the final product. The non-polar nature of the di-tert-butyl ester might make it difficult to separate from non-polar impurities using standard chromatographic techniques. Furthermore, the potential for the cleavage of the acid-labile tert-butyl groups during purification must be carefully managed.

The characterization of this sterically hindered molecule could also present difficulties. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the bulky tert-butyl groups may lead to broadened signals or unusual chemical shifts due to restricted bond rotation. Obtaining high-quality crystals for X-ray diffraction analysis, which would provide definitive structural proof, might also be challenging due to the molecule's conformational flexibility. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound—a conformationally constrained α-amino acid derivative with orthogonal protection—open the door to exploring novel reactivity patterns. The N-Boc group, while primarily a protecting group, is known to participate in a variety of chemical transformations. For instance, it can direct lithiation to the adjacent carbon atom, enabling the introduction of various electrophiles at the 2-position of the morpholine ring.

The presence of two bulky tert-butyl esters could also lead to unprecedented transformations. For example, under specific conditions, intramolecular reactions between the two ester groups or between one ester and the N-Boc group could be envisioned, potentially leading to novel bicyclic or cage-like structures. The selective cleavage of one of the two tert-butyl esters, if achievable, would provide a powerful tool for the stepwise functionalization of the molecule.

Furthermore, the chiral nature of the molecule (assuming a chiral starting material for the morpholine core) could be exploited in asymmetric synthesis. The rigid morpholine scaffold could act as a chiral auxiliary, directing the stereochemical outcome of reactions at attached functional groups.

Prospects for Expanded Utility as a Modular Building Block in Advanced Organic Synthesis

The true potential of this compound lies in its application as a versatile, modular building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. ijprems.com Morpholine derivatives are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties, including improved solubility and metabolic stability. mdpi.comresearchgate.net

The orthogonal protection of the nitrogen and the two carboxylic acid functionalities in this compound would allow for a highly controlled and stepwise elaboration of the molecule. For example, the N-Boc group can be selectively removed under acidic conditions, allowing for the introduction of a variety of substituents on the nitrogen atom. Subsequently, one or both of the tert-butyl esters could be hydrolyzed to the corresponding carboxylic acids, which could then be converted into amides, esters, or other functional groups.

This modularity makes this compound an attractive starting material for the construction of combinatorial libraries of drug-like molecules. Its rigid, chair-like conformation can serve as a scaffold to present various functional groups in a well-defined three-dimensional space, facilitating the design of potent and selective inhibitors of biological targets. The future of functionalized morpholine derivatives in drug discovery and materials science is bright, and the development of versatile building blocks like this compound will be crucial for continued innovation in these fields. benthamscience.com

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl morpholine-3,4-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of morpholine derivatives. A key method involves reacting (S)-morpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine) in anhydrous THF or DCM . Critical parameters include temperature control (0–25°C), stoichiometric excess of Boc anhydride (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis. Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate) ensures ≥97% purity, as validated by NMR and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Key signals include tert-butyl groups (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and morpholine ring protons (δ 3.5–4.5 ppm). The carbonyl carbons (Boc groups) appear at ~155 ppm in 13C NMR .

- IR Spectroscopy : Strong C=O stretches at ~1700–1750 cm⁻¹ confirm ester and carbamate functionalities .

- Mass Spectrometry : ESI-HRMS provides molecular ion peaks (e.g., [M+H]+ at m/z 274.1652 for C₁₃H₂₃NO₅) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by rotameric equilibria in derivatives of this compound?

Rotamers arise due to restricted rotation around the carbamate C–N bond. Strategies include:

- Variable Temperature (VT) NMR : Heating the sample to 60–80°C coalesces split signals into singlets, confirming dynamic exchange .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton-carbon correlations to distinguish rotamers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers between rotamers, aligning with experimental data .

Q. What experimental designs optimize the stability of this compound in catalytic reactions?

- Storage : Protect from moisture and light by storing in sealed, amber vials under nitrogen at –20°C .

- Reaction Solvents : Use anhydrous DMF or THF with molecular sieves to suppress hydrolysis .

- Compatibility Screening : Avoid strong oxidizers (e.g., peroxides) and acids, which cleave the Boc group. Pre-test stability via TLC or in situ FTIR monitoring .

Q. How can contradictory X-ray crystallography data be analyzed for morpholine dicarboxylate derivatives?

Discrepancies in bond lengths/angles may arise from crystal packing effects. Solutions include:

- High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) influencing crystal structure .

- Comparative Studies : Cross-reference with analogous structures (e.g., di-tert-butyl pyrrole dicarboxylates) to identify trends .

Methodological Considerations

Q. What purification strategies are effective for removing tert-butyl cleavage byproducts?

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate Boc-protected compounds from deprotected acids .

- Acidic Wash : Aqueous HCl (0.1 M) removes basic impurities without degrading the Boc group .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, verified by melting point analysis (mp 120–125°C) .

Q. How can computational chemistry predict reactivity in morpholine dicarboxylate-based organocatalysts?

- DFT Calculations : Model transition states for nucleophilic acyl substitutions to identify rate-limiting steps .